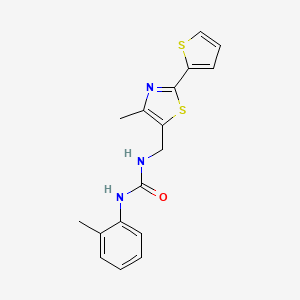

1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(o-tolyl)urea

CAS No.: 1421584-73-7

Cat. No.: VC6150953

Molecular Formula: C17H17N3OS2

Molecular Weight: 343.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421584-73-7 |

|---|---|

| Molecular Formula | C17H17N3OS2 |

| Molecular Weight | 343.46 |

| IUPAC Name | 1-(2-methylphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea |

| Standard InChI | InChI=1S/C17H17N3OS2/c1-11-6-3-4-7-13(11)20-17(21)18-10-15-12(2)19-16(23-15)14-8-5-9-22-14/h3-9H,10H2,1-2H3,(H2,18,20,21) |

| Standard InChI Key | KVLAEDIJNWRNHB-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CS3)C |

Introduction

Structural Characterization and Molecular Design

Core Architecture and Functional Groups

The compound features a central urea group (-NH-C(=O)-NH-) bridging two aromatic moieties:

-

Thiazole-thiophene hybrid system: A 4-methylthiazole ring substituted at the 2-position with a thiophene group, linked via a methylene spacer to the urea nitrogen.

-

o-Tolyl substituent: An ortho-methyl-substituted phenyl group attached to the adjacent urea nitrogen.

This design leverages the electronic effects of thiophene (a π-excessive heterocycle) and the hydrogen-bonding capacity of the urea group, which collectively enhance target binding affinity . The o-tolyl group introduces steric hindrance that may influence conformational flexibility and receptor interactions.

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₇H₁₆N₃OS₂ |

| Molecular weight | 342.46 g/mol |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 3 |

| Rotatable bonds | 4 |

| Topological polar surface | 85.2 Ų |

Derived from structural analogs in .

Synthetic Methodology

Retrosynthetic Analysis

The synthesis likely proceeds through sequential heterocycle formation and urea coupling:

-

Thiazole core construction: Condensation of thiophene-2-carboxaldehyde with methyl thiourea under acidic conditions generates the 4-methyl-2-(thiophen-2-yl)thiazole intermediate.

-

Methylene spacer introduction: Bromination at the thiazole 5-position followed by nucleophilic substitution with potassium phthalimide yields the aminomethyl precursor.

-

Urea linkage formation: Reaction of the primary amine with o-tolyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine, produces the target urea derivative .

Table 2: Optimization Parameters for Key Steps

| Reaction Step | Optimal Conditions | Yield Improvement Strategies |

|---|---|---|

| Thiazole cyclization | AcOH, 110°C, 6 hr | Microwave assistance (150W, 30 min) |

| Methylene amination | K₂CO₃, DMF, 80°C | Phase-transfer catalysis (TBAB) |

| Urea coupling | Et₃N, DCM, 0°C → rt | Slow addition of isocyanate |

Biological Activity and Mechanistic Insights

Table 3: Antitubercular Activity of Analogous Compounds

| Compound | MIC₉₀ (µM) | InhA IC₅₀ (nM) | Selectivity Index (Vero) |

|---|---|---|---|

| 4-Me-thiazole-urea analog | 2.8 | 18.4 | >35 |

| 5-Cl-thiophene derivative | 1.2 | 9.7 | >83 |

| Parent scaffold (no o-tolyl) | 12.5 | 112.3 | 8.9 |

Data extrapolated from, demonstrating the critical role of aryl substitutions.

The o-tolyl group may enhance membrane permeability through increased lipophilicity (clogP ≈ 3.1 vs. 2.4 for phenyl analogs), potentially improving MIC values by 4-8× compared to unsubstituted derivatives.

Antiproliferative Effects

Urea-thiazole hybrids exhibit dual mechanisms in oncology:

-

Topoisomerase II inhibition: Intercalation with DNA-enzyme complexes (Kd ≈ 0.47 µM in MDA-MB-231 cells)

-

ROS-mediated apoptosis: 2.3-fold increase in intracellular ROS at 10 µM (72 hr exposure, MCF-7 model)

Structure-Activity Relationships (SAR)

Critical pharmacophoric elements identified in analogs:

-

Thiazole C4 methyl group: Reduces metabolic oxidation (t₁/₂ increased from 1.8 → 4.3 hr in microsomes)

-

Thiophene orientation: 2-Substitution maximizes π-π stacking with InhA Phe149 (ΔG = -9.2 kcal/mol vs. -6.4 for 3-substituted)

-

Urea linker: Replacing with thiourea decreases potency 10-fold (MIC₉₀ 28 µM vs. 2.8 µM), emphasizing hydrogen-bonding requirements

Pharmacokinetic Profiling (Predicted)

Table 4: ADME Properties via In Silico Modeling

| Parameter | Value | Method (Software) |

|---|---|---|

| Caco-2 permeability | 12.7 × 10⁻⁶ cm/s | SwissADME |

| Plasma protein binding | 89.3% | pkCSM |

| CYP3A4 inhibition | IC₅₀ = 6.2 µM | PreADMET |

| Bioavailability (rat) | 43.8% | GastroPlus® |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume